molecular formula C10H10N2O3 B14909471 (S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid

(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid

Cat. No.: B14909471
M. Wt: 206.20 g/mol
InChI Key: UCNFCRXGPQHQBE-QMMMGPOBSA-N
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Description

(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of o-phenylenediamine with α-keto acids, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoxaline derivatives.

    Substitution: Introduction of different functional groups at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic or nucleophilic reagents under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Another nitrogen-containing heterocycle with diverse biological activities.

    2-Oxo-1,2,3,4-tetrahydropyrimidine: Known for its therapeutic and pharmacological properties.

Uniqueness

(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid is unique due to its specific structural features and the presence of both the quinoxaline and acetic acid moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-[(2S)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetic acid

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

UCNFCRXGPQHQBE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N[C@H](C(=O)N2)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O

Origin of Product

United States

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